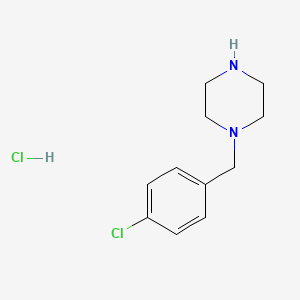

1-(4-Chloro-benzyl)-piperazine hydrochloride

Description

Properties

IUPAC Name |

1-[(4-chlorophenyl)methyl]piperazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15ClN2.ClH/c12-11-3-1-10(2-4-11)9-14-7-5-13-6-8-14;/h1-4,13H,5-9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKQKYKNSUWSKAN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=CC=C(C=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90607128 | |

| Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49642685 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

435342-11-3 | |

| Record name | Piperazine, 1-[(4-chlorophenyl)methyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=435342-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[(4-Chlorophenyl)methyl]piperazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90607128 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Typical Synthetic Route

- Starting Materials : Piperazine and 4-chlorobenzyl chloride.

- Solvents : Commonly toluene or dichloromethane.

- Catalysts/Additives : Potassium carbonate (K2CO3), potassium iodide (KI) to facilitate nucleophilic substitution.

- Temperature : Heating to reflux or 80°C for several hours (up to 18 hours).

- Workup : Washing with water, extraction, drying, and solvent removal.

- Yield : Yields reported up to 92% under optimized conditions.

Example Procedure (from ChemicalBook synthesis data):

- Mix piperazine (10 g, 0.12 mol), 0.5 mL DMF, 0.1 g KI, and 15 mL toluene; heat to 80°C for 0.5 h.

- Add 4-chlorobenzyl chloride in toluene, maintain 80°C for 2 h, then reflux for 12 h.

- Cool mixture, wash organic layer with water, treat with concentrated HCl at 5-10°C.

- Filter precipitate, wash, and dry at 50°C for 3 h.

- Yield: 92%, melting point 63-65°C.

| Parameter | Details |

|---|---|

| Piperazine | 10 g (0.12 mol) |

| 4-Chlorobenzyl chloride | Stoichiometric equivalent |

| Solvent | Toluene (15 mL) |

| Temperature | 80°C to reflux (12-14 hours) |

| Additives | KI, DMF, K2CO3 |

| Workup | Aqueous wash, acid treatment |

| Yield | Up to 92% |

| Product form | Solid hydrochloride salt |

Conversion to Hydrochloride Salt

The free base 1-(4-chlorobenzyl)piperazine is converted to its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol or aqueous solution at low temperature (5-10°C). This step enhances the compound's stability and facilitates purification by crystallization.

- Procedure : Addition of concentrated HCl to the free base solution, cooling to precipitate the hydrochloride salt.

- Purification : Filtration and recrystallization from water-ethanol mixtures.

- Physical properties : Melting point around 63-65°C, consistent with literature values.

Alternative Preparation Routes and Modifications

Reduction of Piperazine Derivatives

In some synthetic schemes, piperazine derivatives bearing other substituents (e.g., cinnamyl groups) undergo reduction with lithium aluminum hydride to yield the piperazine derivative, which can then be converted to hydrochloride salts.

Nucleophilic Aromatic Substitution and Coupling Reactions

Other piperazine derivatives are prepared by nucleophilic aromatic substitution on electron-deficient aromatic systems or by coupling piperazine with alkylating agents in the presence of bases like sodium hydride or triethylamine. These methods confirm the versatility of piperazine functionalization but are more relevant to substituted piperazines rather than the simple 4-chlorobenzyl derivative.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| Nucleophilic substitution | Piperazine + 4-chlorobenzyl chloride | K2CO3, KI, DMF, toluene, reflux 12-14 h | Up to 92 | Most common, high yield, straightforward |

| Mannich reaction (related) | Piperazine + formaldehyde + aromatic compound | Ethanol, reflux 6 h, 70-75°C | Moderate | Used for complex derivatives |

| Reduction of substituted piperazines | Piperazine derivatives + LiAlH4 | THF, room temp, 1 h | Moderate | For derivatives with other substituents |

| Coupling with alkyl halides | Piperazine + alkyl halides | Base (NaH, TEA), DMF, 0-100°C | Variable | For diverse piperazine analogs |

Research Findings and Characterization

- Elemental analysis confirms the composition of synthesized compounds closely matches calculated values (C, H, N percentages) indicating high purity.

- Spectroscopic techniques such as NMR, IR, and LC-MS are routinely used to confirm the structure and purity of the final products.

- Melting points and crystallinity are consistent with literature, confirming successful synthesis and salt formation.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Chloro-benzyl)-piperazine hydrochloride can undergo various chemical reactions, including:

Nucleophilic substitution: The chlorine atom on the benzyl group can be replaced by other nucleophiles.

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the removal of the chlorine atom or reduction of the piperazine ring.

Common Reagents and Conditions:

Nucleophilic substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1-(4-azidobenzyl)-piperazine.

Scientific Research Applications

1-(4-Chloro-benzyl)-piperazine hydrochloride has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Studied for its potential effects on biological systems, including its interaction with various receptors.

Medicine: Investigated for its potential therapeutic properties, including its use as a precursor for drug development.

Industry: Utilized in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-benzyl)-piperazine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Key Observations :

- Chlorine vs. Fluorine : Chlorine’s higher lipophilicity (5a vs. 5b) may enhance membrane permeability but reduce solubility compared to fluorine .

- Methoxy Groups : Methoxy substituents (e.g., 5c) improve aqueous solubility due to hydrogen bonding .

- Substituent Position : Para-substituted derivatives (e.g., target compound) generally exhibit higher metabolic stability than ortho/meta analogs (e.g., 1-(3,4-dichlorophenyl)piperazine) .

Physicochemical and Drug-like Properties

Notes:

- The hydrochloride salt form of the target compound improves water solubility compared to free bases (e.g., 1-benzyl-4-(4-chlorobenzoyl)piperazine) .

Biological Activity

1-(4-Chloro-benzyl)-piperazine hydrochloride, with the CAS number 435342-11-3, is a piperazine derivative that has garnered attention for its potential biological activities. This compound is structurally characterized by the presence of a chloro-benzyl group attached to the piperazine ring, which influences its pharmacological properties.

- Molecular Formula: C10H14ClN2

- Molecular Weight: 200.68 g/mol

-

Structure:

The biological activity of 1-(4-Chloro-benzyl)-piperazine hydrochloride is primarily attributed to its interaction with various neurotransmitter systems, particularly serotonin receptors. It acts as a ligand for serotonin receptors, influencing pathways involved in mood regulation, anxiety, and other neuropsychological conditions.

Biological Activities

1-(4-Chloro-benzyl)-piperazine hydrochloride exhibits several notable biological activities:

-

Anticancer Activity:

Research indicates that this compound may have significant efficacy against various cancer cell lines. For instance, studies have shown that it can inhibit the growth of human breast cancer cells with an IC50 value of approximately 18 µM . -

Antimicrobial Properties:

The compound has also been evaluated for its antimicrobial effects, demonstrating activity against certain bacterial strains. This suggests potential applications in treating infections . -

Psychostimulant Effects:

As a piperazine derivative, it shares characteristics with other psychostimulants and has been studied for its effects on behavior and cognition. It serves as a tool compound for investigating serotonin pathways and drug interactions.

Anticancer Efficacy

A study focusing on the anticancer properties of piperazine derivatives highlighted the effectiveness of 1-(4-Chloro-benzyl)-piperazine hydrochloride against breast cancer cells. The compound was found to inhibit PARP1 activity, which is crucial for DNA repair mechanisms in cancer cells. This inhibition leads to increased apoptosis (programmed cell death) in treated cells .

| Compound | IC50 (µM) | Mechanism of Action |

|---|---|---|

| 1-(4-Chloro-benzyl)-piperazine hydrochloride | 18 | Inhibition of PARP1 |

| Olaparib | 57.3 | PARP inhibitor |

Antimicrobial Activity

In another study, the compound's antimicrobial effects were tested against various pathogens. The results indicated moderate efficacy, suggesting its potential as a lead compound in developing new antimicrobial agents .

Q & A

Basic: What are the key considerations for synthesizing 1-(4-Chloro-benzyl)-piperazine hydrochloride with high purity?

Answer:

The synthesis requires careful control of reaction conditions (e.g., temperature, stoichiometry) and purification steps. Key steps include:

- Alkylation of piperazine : Reacting 4-chlorobenzyl chloride with piperazine under alkaline conditions to form the free base .

- Salt formation : Treating the free base with hydrochloric acid to precipitate the hydrochloride salt .

- Purification : Use recrystallization (e.g., from ethanol/water mixtures) or column chromatography to remove impurities. Purity validation via HPLC (>95%) and mass spectrometry is critical .

Common pitfalls : Incomplete salt formation or residual solvents can affect purity. Ensure stoichiometric excess of HCl and thorough drying under vacuum .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Answer:

A multi-technique approach is recommended:

- Purity :

- Structural confirmation :

Basic: What factors influence the solubility and stability of this compound in experimental settings?

Answer:

- Solubility : Highly soluble in polar solvents (water, ethanol, DMSO) due to ionic hydrochloride salt formation. Solubility decreases in non-polar solvents .

- Stability :

- pH : Stable in acidic conditions (pH < 5); degradation occurs in alkaline media via hydrolysis of the benzyl-piperazine bond .

- Temperature : Store at –20°C to prevent thermal decomposition. Avoid prolonged exposure to light to prevent photodegradation .

Methodological tip : Pre-saturate solvents with nitrogen to minimize oxidation .

Advanced: How can structural analogs of this compound guide structure-activity relationship (SAR) studies?

Answer:

- Substituent modification : Replace the 4-chloro group with other halogens (e.g., F, Br) or electron-withdrawing groups to study effects on receptor binding .

- Piperazine core modifications : Introduce methyl or acetyl groups to the piperazine ring to alter lipophilicity and bioavailability .

- Experimental validation :

- In vitro assays : Test analogs for affinity against serotonin (5-HT) or dopamine receptors, using radioligand binding assays .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding modes and optimize substituent positions .

Reference example : 1-(4-Fluorobenzyl)-piperazine derivatives showed enhanced selectivity in kinase inhibition studies .

Advanced: How can researchers optimize reaction conditions to improve yield and minimize by-products?

Answer:

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (40–80°C), solvent (DMF vs. THF), and catalyst (e.g., KCO) .

- By-product mitigation :

- Quenching unreacted reagents : Add aqueous NaHCO to neutralize excess HCl post-synthesis .

- Chromatography : Employ gradient elution in flash chromatography (e.g., hexane:ethyl acetate 4:1 to 1:1) to separate target compound from dimers .

Case study : A 55% yield was achieved by optimizing stoichiometry (1:1.2 piperazine:4-chlorobenzyl chloride) and reaction time (12 hours) .

Advanced: What strategies are effective for analyzing data contradictions in solubility and stability studies?

Answer:

- Statistical validation : Use ANOVA to compare solubility data across multiple batches or solvent systems .

- Root-cause analysis :

- Contradictions in stability : If degradation rates vary, check for trace metal contaminants (via ICP-MS) or humidity differences during storage .

- Solubility outliers : Verify solvent purity (e.g., HPLC-grade vs. technical-grade DMSO) and temperature control during measurements .

Documentation : Maintain detailed logs of environmental conditions (pH, temperature) and instrument calibration dates .

Advanced: How can analytical methods be validated for quantifying this compound in complex matrices?

Answer:

- Method development :

- Validation parameters :

Advanced: What synthetic routes enable the preparation of deuterated or isotopically labeled analogs?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.